molecular formula C5H4BrN3 B2678092 3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile CAS No. 1527476-45-4

3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile

Cat. No.: B2678092
CAS No.: 1527476-45-4
M. Wt: 186.012
InChI Key: OWUIYQRIRLOCAQ-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile (CAS 1527476-45-4) is a valuable halogenated heterocyclic building block in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C 5 H 4 BrN 3 and a molecular weight of 186.01, serves as a key synthetic intermediate for the construction of more complex molecules . Its molecular structure features both a bromine atom and a nitrile group on the pyrazole ring, which provides two distinct sites for further functionalization through metal-catalyzed cross-couplings and nucleophilic additions . This chemical is of significant interest in the synthesis of biologically active compounds. Research indicates its relevance as a precursor in the development of phosphatidylinositol-3-kinase (PI3K) inhibitors, which are a prominent class of investigational antitumor agents due to their role in regulating cell growth and metabolism . Furthermore, related pyrazole intermediates are utilized in creating Calcium Release-Activated Calcium (CRAC) channel inhibitors, which represent a potential therapeutic approach for treating inflammatory conditions such as rheumatoid arthritis and asthma . Researchers value this nitrile for its utility in constructing targeted libraries for high-throughput screening and hit-to-lead optimization campaigns. Proper storage recommendations include maintaining the product in an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-2-methylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3/c1-9-4(3-7)2-5(6)8-9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUIYQRIRLOCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1527476-45-4
Record name 3-bromo-1-methyl-1H-pyrazole-5-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile typically involves the bromination of 1-methyl-1H-pyrazole-5-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-1-methyl-1H-pyrazole-5-carbonitrile derivatives .

Scientific Research Applications

3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Material Science:

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile with analogs differing in substitution patterns, heterocyclic cores, or functional groups.

Positional Isomers: 5-Bromo-1-methyl-1H-pyrazole-3-carbonitrile

  • Molecular Formula : C₅H₄BrN₃ (same as target compound)
  • Key Differences : Bromine at position 5 instead of 3.
  • SMILES : CN1C(=CC(=N1)Br)C#N
  • Impact : Altered electronic distribution may influence reactivity. For example, bromine at position 5 could affect nucleophilic substitution rates compared to position 3 due to steric or electronic effects .

Substituted Pyrazole Derivatives

  • 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS: 76767-44-7)
    • Molecular Formula : C₁₀H₆BrN₃
    • Key Differences : Phenyl group at position 1 and nitrile at position 4.
    • Applications : Used in pharmaceutical intermediates due to aromatic substituents enhancing lipophilicity .
  • 5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1390635-70-7) Molecular Formula: C₅H₅BrN₄ Key Differences: Amino group at position 5; bromine at position 3. Reactivity: Amino group enables further functionalization (e.g., acylation or coupling reactions) .

Heterocyclic Analogs: Triazole Derivatives

  • 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile Molecular Formula: C₄H₃BrN₄ Key Differences: Triazole core instead of pyrazole.

Complex Derivatives with Functional Groups

  • 3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]-1H-pyrazole-4-carbonitrile (CAS: 2309431-71-6) Molecular Formula: C₇H₆BrF₃N₄ Key Features: Trifluoropropyl and amino groups enhance metabolic stability, making it relevant in agrochemical or drug design .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Reference
This compound C₅H₄BrN₃ 186.01 Br (C3), CH₃ (N1), CN (C5) Intermediate for cross-coupling
5-Bromo-1-methyl-1H-pyrazole-3-carbonitrile C₅H₄BrN₃ 186.01 Br (C5), CH₃ (N1), CN (C3) Positional isomer for reactivity studies
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile C₁₀H₆BrN₃ 248.08 Ph (N1), Br (C5), CN (C4) Pharmaceutical intermediates
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile C₄H₃BrN₄ 187.00 Triazole core, Br (C3), CN (C5) Electron-deficient scaffold
5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile C₅H₅BrN₄ 201.02 NH₂ (C5), Br (C3), CN (C4) Functionalizable via amino group

Research Findings and Reactivity Insights

  • Synthetic Utility: Bromine at position 3 in the target compound facilitates Suzuki-Miyaura couplings, as seen in analogs like 5-Amino-1-(2-bromopropanoyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile, where bromine acts as a leaving group .
  • Stability: The methyl group at N1 enhances steric protection of the pyrazole ring, improving stability compared to non-methylated analogs .
  • Comparative Reactivity : Triazole analogs (e.g., 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile ) exhibit faster nucleophilic substitution rates due to higher ring strain and electron deficiency .

Biological Activity

3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C5_5H4_4BrN3_3 and features a pyrazole ring substituted with a bromine atom and a carbonitrile group. The presence of these functional groups contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets.

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition suggests potential anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
  • Receptor Modulation : The compound may also modulate receptor activity, particularly in neurological pathways, which could have implications for treating neurodegenerative diseases.

Anti-inflammatory Effects

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anti-inflammatory activity. In studies involving carrageenan-induced paw edema in rats, these compounds demonstrated notable reductions in inflammation, suggesting their potential as anti-inflammatory agents .

Analgesic Properties

In addition to anti-inflammatory effects, this compound has shown analgesic properties in various models. For instance, certain derivatives were found to have superior analgesic efficacy compared to established analgesics like celecoxib and indomethacin .

Neuroprotective Potential

The interaction with neurological pathways indicates that this compound may offer neuroprotective benefits. Its mechanism may involve modulation of neuroinflammatory processes or direct effects on neuronal receptors .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study Findings Methodology
Sivaramakarthikeyan et al. (2022)Identified significant COX-2 selectivity with minimal side effects on gastric tissuesIn vivo rat models for inflammation
Abdellatif et al. (2022)Demonstrated potent anti-inflammatory effects with IC50_{50} values significantly lower than standard treatmentsIn vitro enzyme inhibition assays
Lellek et al. (2018)Explored the synthesis of pyrazole derivatives showing enhanced biological activitiesOrganic synthesis and biological testing

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